molecular formula C15H14Cl2N2O2 B11068278 5,7-Dichloro-2-methylquinolin-8-yl pyrrolidine-1-carboxylate

5,7-Dichloro-2-methylquinolin-8-yl pyrrolidine-1-carboxylate

Cat. No.: B11068278
M. Wt: 325.2 g/mol
InChI Key: BPHHTBGLRDHXLI-UHFFFAOYSA-N
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Description

5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique quinoline structure, which is substituted with chlorine and methyl groups, and a pyrrolidinecarboxylate moiety. It is primarily used in research settings due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylquinoline to introduce chlorine atoms at the 5 and 7 positions. The final step involves esterification with pyrrolidinecarboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit telomerase activity by targeting c-myc G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DICHLORO-2-METHYL-8-QUINOLYL 1-PYRROLIDINECARBOXYLATE is unique due to the presence of the pyrrolidinecarboxylate group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

(5,7-dichloro-2-methylquinolin-8-yl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-4-5-10-11(16)8-12(17)14(13(10)18-9)21-15(20)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3

InChI Key

BPHHTBGLRDHXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCC3)Cl)Cl

Origin of Product

United States

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